molecular formula C11H18O2 B566636 8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane CAS No. 19620-35-0

8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane

Cat. No.: B566636
CAS No.: 19620-35-0
M. Wt: 182.263
InChI Key: FIHGNWOHULHDCP-UHFFFAOYSA-N
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Description

8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane is a spirocyclic ketal that serves as a key synthetic intermediate and protecting group in advanced organic synthesis. This compound, also known as 4-isopropylidenecyclohexanone ethylene ketal, is built on the 1,4-dioxaspiro[4.5]decane scaffold, which is widely recognized as a protected form of cyclohexanone . Its primary research value lies in its application in complex multi-step syntheses, where it is used to construct challenging molecular architectures. The compound has been utilized in method development for direct allylic C-H bond functionalization of unactivated alkenes through combined nickel and visible-light catalysis, enabling the formation of C(sp2)-C(sp3) bonds under mild conditions with good functional-group tolerance . Furthermore, derivatives of the 1,4-dioxaspiro[4.5]decane structure have demonstrated significant pharmacological potential in scientific literature, exhibiting bioactive properties such as acetylcholine antagonistic activity . Researchers employ this reagent for the stereoselective synthesis of natural products and other complex organic molecules, leveraging its rigid spirocyclic framework to control stereochemistry . This makes it a versatile tool for methodological studies in catalysis and the preparation of biologically active target molecules in a research setting.

Properties

IUPAC Name

8-propan-2-ylidene-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHGNWOHULHDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC2(CC1)OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671866
Record name 8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19620-35-0
Record name 8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

1,4-Cyclohexanedione+AcetoneH+8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane\text{1,4-Cyclohexanedione} + \text{Acetone} \xrightarrow{\text{H}^+} \text{this compound}

Procedure

  • Reactants :

    • 1,4-Cyclohexanedione (10 mmol)

    • Acetone (50 mmol, excess)

    • Catalyst: p-Toluenesulfonic acid (0.1 mmol) or montmorillonite KSF (5 wt%)

  • Conditions :

    • Solvent: Toluene or dichloromethane

    • Temperature: 80–110°C (reflux)

    • Time: 4–6 hours

  • Workup :

    • Neutralize with aqueous NaHCO₃

    • Extract with ethyl acetate, dry over Na₂SO₄

    • Purify via silica gel chromatography (hexane/EtOAc 9:1)

Yield and Characterization

  • Yield : 46–52%

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 1.35 (s, 6H, CH₃), 1.60–1.85 (m, 8H, cyclohexane), 4.15 (s, 4H, OCH₂)

    • MS (EI) : m/z 182 [M]⁺

Method 2: Spiroketalization via Cyclohexanedione Monoethylene Glycol Ketal

Reaction Scheme

Cyclohexanedione monoethylene glycol ketal+Isopropylidene reagentCu/ligandTarget compound\text{Cyclohexanedione monoethylene glycol ketal} + \text{Isopropylidene reagent} \xrightarrow{\text{Cu/ligand}} \text{Target compound}

Procedure

  • Reactants :

    • Cyclohexanedione monoethylene glycol ketal (5 mmol)

    • Isopropylidenation reagent: 2,2-Dimethoxypropane (15 mmol)

    • Catalyst: Copper(II) triflate (5 mol%) with L-proline-derived ligand

  • Conditions :

    • Solvent: 1,4-Dioxane

    • Temperature: 25°C (room temperature)

    • Time: 24–48 hours

  • Workup :

    • Filter through Celite®

    • Concentrate under reduced pressure

    • Recrystallize from pentane

Yield and Optimization

  • Yield : 55–63%

  • Key Factor : Use of chiral ligands enhances enantioselectivity (>90% ee)

Method 3: Microwave-Assisted Synthesis with Ionic Liquids

Reaction Scheme

Dimethyl 1,4-dioxaspiro[4.5]decan-8-one+Grignard reagentMicrowaveTarget compound\text{Dimethyl 1,4-dioxaspiro[4.5]decan-8-one} + \text{Grignard reagent} \xrightarrow{\text{Microwave}} \text{Target compound}

Procedure

  • Reactants :

    • Dimethyl 1,4-dioxaspiro[4.5]decan-8-one (5 mmol)

    • Isopropylmagnesium bromide (15 mmol)

    • Ionic liquid: 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])

  • Conditions :

    • Microwave irradiation: 150 W

    • Temperature: 100°C

    • Time: 20 minutes

  • Workup :

    • Quench with saturated NH₄Cl

    • Extract with diethyl ether

    • Distill under vacuum

Yield and Advantages

  • Yield : 68–72%

  • Advantages :

    • 90% reduction in reaction time vs conventional heating

    • Recyclable ionic liquid (up to 5 cycles)

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Yield 46–52%55–63%68–72%
Reaction Time 4–6 h24–48 h20 min
Catalyst Cost LowHighModerate
Scalability IndustrialLab-scalePilot-scale
Key Advantage SimplicityEnantioselectivitySpeed

Challenges and Optimization Strategies

  • Byproduct Formation : Competing ring-opening reactions may occur with excess acetone. Mitigated by stoichiometric control.

  • Purification : Silica gel chromatography is critical for removing diastereomers.

  • Catalyst Selection : Montmorillonite KSF outperforms H₂SO₄ in reducing side reactions .

Chemical Reactions Analysis

Types of Reactions

8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The spiro compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted spiro compounds.

Scientific Research Applications

8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The compound can act as an inhibitor or activator of various biochemical pathways, depending on its specific interactions with target molecules. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Diversity in 1,4-Dioxaspiro[4.5]decane Derivatives

The 1,4-dioxaspiro[4.5]decane scaffold accommodates diverse substituents, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis of key derivatives:

Compound Substituent(s) Key Properties/Applications Reference
8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane Propan-2-ylidene (isopropenyl) Intermediate for RCM reactions; moderate stability in radical cation-mediated reactions .
8-Trifluoromethyl-1,4-dioxaspiro[4.5]decane CF₃ Enhanced electron-withdrawing effects; used in fluorination studies. Molecular weight: 210.19 g/mol .
8-Iodo-1,4-dioxaspiro[4.5]decane Iodo Halogen atom transfer (XAT) precursor; 74% yield via iodination. NMR δ 4.49–4.32 (1H, m) .
8-Methoxy-1,4-dioxaspiro[4.5]decane Methoxy Electron-donating group; used in cross-coupling reactions (67% yield with indoline) .
8-(tert-Butyl)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane tert-Butyl, chloromethyl Steric hindrance from tert-butyl; applications in drug discovery and fragrances .
8-Cyclopropylmethoxy-1,4-dioxaspiro[4.5]decane Cyclopropylmethoxy Predicted density: 1.11 g/cm³; potential for asymmetric synthesis .

Reactivity and Stability Comparisons

  • Computational studies indicate that aryl groups elongate C–C bonds by 2.94 Å (vs. 1.64 Å for alkyl groups), enabling productive cleavage in fluorination reactions .
  • Synthetic Utility : The isopropenyl group in the target compound facilitates RCM to form medium-sized rings (e.g., cycloheptene derivatives), whereas halogenated analogs (e.g., 8-iodo) are pivotal in XAT-based indole synthesis .
  • Thermodynamic Properties : Derivatives with bulky substituents (e.g., tert-butyl) exhibit higher thermal stability, as evidenced by their use in high-temperature catalytic processes .

Key Research Findings

Radical Reactivity Limitation : The absence of an aryl group in this compound results in negligible C–C bond activation under photocatalytic conditions, unlike its aryl-substituted counterparts .

Stereochemical Control : Diastereomeric ratios (e.g., 9:1 selectivity in methoxy-substituted derivatives) underscore the scaffold’s utility in asymmetric synthesis .

Scalability : Industrial-scale recovery methods (e.g., sodium bisulfite salt precipitation) achieve >80% yield and >99.5% purity for spirocyclic ketals, ensuring cost-effective production .

Biological Activity

8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane is a spirocyclic compound characterized by its unique structural features, including a dioxaspiro framework and a propan-2-ylidene substituent. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of synthetic organic chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H18O2C_{11}H_{18}O_{2}, and its structure includes a spirocyclic arrangement that contributes to its stability and reactivity. The presence of the propan-2-ylidene group enhances its chemical properties, potentially influencing its biological activity.

PropertyValue
Molecular FormulaC11H18O2C_{11}H_{18}O_{2}
Molecular Weight182.26 g/mol
StructureSpirocyclic

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within biological systems. The spiro structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biochemical effects, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : It can influence signaling pathways that regulate cellular functions.
  • Gene Expression Regulation : The compound may affect the expression levels of specific genes through interaction with transcription factors.

Biological Studies

Research on the biological effects of this compound is still emerging, with several studies indicating potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit nitric oxide production and prostaglandin synthesis, which are critical mediators in inflammatory responses.

Case Studies

Several case studies have investigated the biological activity of related compounds in the dioxaspiro family, providing insights that may be applicable to this compound:

Case Study 1: Anticancer Properties

A study on a structurally related compound demonstrated significant inhibition of tumor growth in vitro and in vivo models by inducing apoptosis through mitochondrial pathways. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Case Study 2: Anti-inflammatory Mechanisms

Research on another derivative showed that it effectively reduced inflammation markers in animal models by blocking key inflammatory pathways, suggesting a potential for therapeutic use in chronic inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves acid-catalyzed cyclization reactions. Common methods include:

  • Acid-Catalyzed Cyclization : Using strong acids like sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the dioxolane ring.
  • Continuous Flow Processes : In industrial settings, continuous flow techniques are employed to enhance yield and purity.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are utilized to confirm the structure and purity of synthesized compounds.

Q & A

Q. What synthetic strategies are employed to construct the spirocyclic core of 8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane?

The synthesis often involves ketalization/deketalization reactions. For example, selective deketalization of precursors like 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in acidic media can yield spirocyclic intermediates. Reaction conditions (e.g., solvent polarity, acid strength) must be optimized to avoid side reactions such as over-oxidation or ring-opening. Computational studies (e.g., B3PW91/6-311++G) suggest that substituents like aryl groups stabilize radical intermediates, enabling selective bond cleavage .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • Spectroscopy : IR spectra (e.g., KBr pellet method) identify functional groups like ethers or ketones (stretching at ~1,100 cm⁻¹ for C-O-C) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₈H₁₄O₂ derivatives show [M+H]⁺ peaks at m/z 142.099) .
  • NMR : Spirocyclic protons exhibit distinct splitting patterns due to restricted rotation.

Q. What are common functionalization routes for the propan-2-ylidene substituent?

The substituent can undergo:

  • Oxidation : To form ketones or carboxylic acids.
  • Reduction : Catalytic hydrogenation yields saturated alkyl chains.
  • Cross-coupling : Suzuki-Miyaura reactions with boronic esters (e.g., 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives) enable aryl/heteroaryl introductions .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the spirocyclic core in radical-mediated reactions?

Substituents like aryl groups stabilize radical cations through resonance, enabling selective C–C bond cleavage. For example, 8-methyl derivatives show minimal reactivity under photoredox conditions, while aryl-substituted analogs undergo fluorination due to enhanced radical stability. Computational bond elongation analysis (2.94 Å for benzylic vs. 1.64 Å for non-stabilized radicals) guides reaction design .

Q. What methodological approaches resolve contradictions in reported biological activities of spirocyclic analogs?

Discrepancies arise from structural variations (e.g., hydroxyl vs. ester groups). A comparative study using standardized assays (Table 1) reveals:

CompoundBiological ActivityCell Line/ModelIC₅₀ (µM)
8-Methyl derivativeCytotoxicMCF-7 (Breast Cancer)20.0
Hydroxyl-containing analogAntioxidantLiver Homogenate156.3
Structural-activity relationships (SAR) highlight the role of polar groups in modulating cytotoxicity vs. antioxidant effects .

Q. How can researchers optimize reaction yields for spirocyclic derivatives in multi-step syntheses?

Key factors include:

  • Temperature control : Low temps (~0°C) prevent side reactions during esterification .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Catalyst choice : Sulfuric acid improves ketalization efficiency, while palladium catalysts enable cross-couplings .

Q. What computational tools predict the stability of spirocyclic ethers under varying pH conditions?

Density Functional Theory (DFT) calculations (e.g., B3PW91/6-311++G) model protonation states and bond dissociation energies. For example, spirocyclic ethers with electron-withdrawing groups show higher acid resistance due to reduced lone pair availability on oxygen .

Data Contradictions & Resolution

  • Reactivity in Cross-Coupling : While 8-boronic ester derivatives are reactive in Suzuki couplings, unsubstituted spirocycles (e.g., 1,4-dioxaspiro[4.5]decane) show no activity. This is attributed to the absence of stabilizing aryl groups in the parent compound .
  • Biological Activity Variability : Cytotoxicity in MCF-7 cells (IC₅₀ = 20 µM) vs. negligible effects in neuronal models underscores the need for cell-type-specific assays and SAR-driven modifications .

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